

Spectroscopic Scrutiny of 4-Diazenyl-N-phenylaniline: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	4-Diazenyl-N-phenylaniline	
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This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Diazenyl-N-phenylaniline**, a significant intermediate in dye and pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, offering insights into its molecular structure and functional groups.

Introduction

4-Diazenyl-N-phenylaniline, also known as 4-aminoazobenzene or N-phenyl-p-aminoazobenzene, is an aromatic azo compound characterized by the presence of a diazenyl (-N=N-) bridge connecting two aniline moieties, one of which is N-substituted with a phenyl group. The precise elucidation of its chemical structure is paramount for understanding its reactivity and potential applications. This guide focuses on the application of FT-IR and NMR spectroscopy as primary analytical techniques for the structural confirmation and purity assessment of **4-Diazenyl-N-phenylaniline**.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural elucidation. The following protocols outline the standard procedures for FT-IR and NMR analysis of **4-Diazenyl-N-phenylaniline**.



Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **4-Diazenyl-N-phenylaniline** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation: A small amount of the solid **4-Diazenyl-N-phenylaniline** sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The typical sample-to-KBr ratio is approximately 1:100.
- Pellet Formation: The resulting mixture is then compressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A
 background spectrum of a blank KBr pellet is recorded first to subtract atmospheric and
 instrumental interferences. The sample spectrum is then recorded in the range of 4000-400
 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the **4-Diazenyl-N-phenylaniline** molecule, providing detailed information about its carbon-hydrogen framework.

Methodology:

- Sample Preparation: Approximately 5-10 mg of the **4-Diazenyl-N-phenylaniline** sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), inside a clean NMR tube.[1]
- Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.
- Data Acquisition: The NMR tube is placed in the spectrometer's probe. ¹H NMR and ¹³C NMR spectra are acquired using a standard high-resolution NMR spectrometer. A small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).



Spectroscopic Data and Interpretation

The following sections present the expected FT-IR and NMR data for **4-Diazenyl-N-phenylaniline**, based on the analysis of structurally similar compounds.

FT-IR Spectral Data

The FT-IR spectrum of **4-Diazenyl-N-phenylaniline** is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3400 - 3300	N-H stretching	Secondary amine (N-H)
~3100 - 3000	C-H stretching	Aromatic C-H
~1600 - 1580	C=C stretching	Aromatic ring
~1500 - 1400	N=N stretching	Azo group
~1335 - 1250	C-N stretching	Aromatic amine
~900 - 675	C-H out-of-plane bending	Aromatic ring substitution pattern

Table 1: Predicted FT-IR peak assignments for **4-Diazenyl-N-phenylaniline**.

The presence of a band in the 3400-3300 cm⁻¹ region is indicative of the N-H stretching of the secondary amine.[2] Aromatic C-H stretching vibrations are expected to appear between 3100 and 3000 cm⁻¹.[3][4] The characteristic N=N stretching of the azo group is typically observed in the 1500-1400 cm⁻¹ range.[2][5] Aromatic C=C stretching vibrations will result in bands between 1600 and 1580 cm⁻¹.[3] The C-N stretching of the aromatic amine is anticipated around 1335-1250 cm⁻¹.[6]

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide detailed structural information, including the number and connectivity of protons and carbons.



The ¹H NMR spectrum will show distinct signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electronic effects of the substituents.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.0 - 7.2	Multiplet	9H	Aromatic protons
~5.7	Singlet	1H	N-H proton

Table 2: Predicted ¹H NMR data for **4-Diazenyl-N-phenylaniline** (in CDCl₃).

The aromatic protons on the three phenyl rings are expected to resonate in the downfield region of 7.2 to 8.0 ppm.[7] The exact chemical shifts and coupling patterns will depend on the specific substitution pattern. The N-H proton of the secondary amine is expected to appear as a broad singlet around 5.7 ppm.[8]

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)	Assignment
~150 - 140	Aromatic carbons attached to nitrogen
~130 - 115	Other aromatic carbons

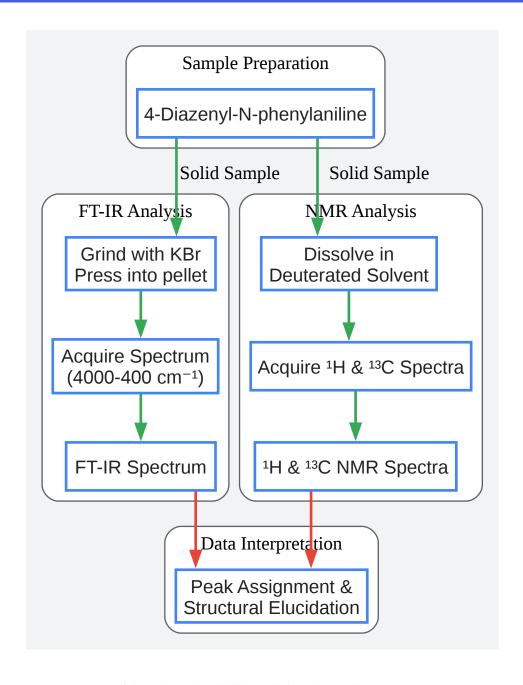
Table 3: Predicted ¹³C NMR data for **4-Diazenyl-N-phenylaniline** (in CDCl₃).

The aromatic carbons will resonate in the range of 115 to 150 ppm. Carbons directly attached to the nitrogen atoms will be deshielded and appear at the lower end of this range (140-150 ppm).[7][8] The remaining aromatic carbons will appear between 115 and 130 ppm.

Visualized Workflows and Structural Relationships

To further clarify the analytical process and the structural information obtained, the following diagrams are provided.

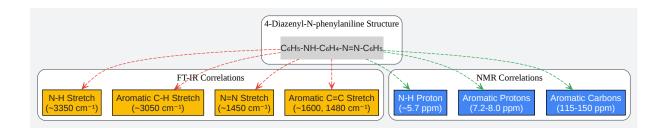




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Diagram 1: Workflow for the spectroscopic analysis of 4-Diazenyl-N-phenylaniline.





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Diagram 2: Correlation of structural features with spectroscopic data.

Conclusion

The combined application of FT-IR and NMR spectroscopy provides a powerful and non-destructive method for the comprehensive structural analysis of **4-Diazenyl-N-phenylaniline**. The characteristic FT-IR absorption bands confirm the presence of key functional groups, while ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework. This technical guide serves as a valuable resource for scientists and researchers involved in the synthesis and characterization of this and related aromatic azo compounds, facilitating efficient and accurate molecular identification.

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